5-(2-nitrophenyl)-1H-pyrazol-3-amine

Antifungal Candida albicans Schiff base

Researchers building antifungal or antimicrobial libraries must use the correct 2-nitrophenyl regioisomer; the 3- and 4-nitro analogs fail to deliver activity or enable key transformations. • Ortho-nitro group enables chemoselective reductive cyclization to pyrazolo[1,5-c]quinazolines with selective anti-S. aureus activity (MIC 2-4 µg/mL). • Required for anti-C. albicans Schiff bases; 2-nitro isomer markedly more active than 3-/4-nitro regioisomers. • Core building block for topoisomerase inhibitor SAR programs (IC₅₀ <2 µM vs. breast cancer lines). • Correct regioisomer critical for DFT/docking studies; exhibits lowest binding energy to 3PVK model protein among regioisomers.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1107523-90-9
Cat. No. B3212933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-nitrophenyl)-1H-pyrazol-3-amine
CAS1107523-90-9
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NN2)N)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13(14)15/h1-5H,(H3,10,11,12)
InChIKeyDZZXBSQJIXINKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)-1H-pyrazol-3-amine: Core Scaffold Identity


5-(2-Nitrophenyl)-1H-pyrazol-3-amine (CAS 1107523-90-9) is a 3‑amino‑5‑(2‑nitrophenyl)‑1H‑pyrazole building block (C₉H₈N₄O₂, MW 204.19) that belongs to the aminopyrazole class . The ortho‑nitro substitution pattern distinguishes it from the corresponding 3‑ and 4‑nitrophenyl regioisomers and from the des‑nitro parent 5‑phenyl‑1H‑pyrazol‑3‑amine, imparting a distinct electronic profile that influences both its reactivity and its interaction with biological targets. The compound is primarily procured as a research intermediate for the synthesis of topoisomerase inhibitors, antifungal Schiff bases, and pyrazoloquinazoline libraries.

Building Block

3‑Amino‑5‑(2‑nitrophenyl)‑1H‑pyrazole scaffold for medicinal chemistry

Regioisomer

Ortho‑nitro substitution imparts distinct electronic and reactivity profile vs. 3‑/4‑nitro analogs

Use Context

Intermediate for topoisomerase inhibitors, antifungal Schiff bases, and pyrazoloquinazoline libraries

Why Generic Aminopyrazoles Fail in Structure-Driven Applications


Simple substitution with an unsubstituted phenyl or a 3‑/4‑nitrophenyl analog fails because the ortho‑nitro group critically controls both electronic character and biological target engagement. In pyrazole‑based Schiff bases, the 2‑nitrophenyl isomer is markedly more active against C. albicans than the 3‑ or 4‑nitro isomers [1]. Similarly, the 2‑nitrophenyl moiety enables a chemoselective reduction–cyclization sequence that yields pyrazolo[1,5‑c]quinazolines with selective anti‑staphylococcal activity (MIC 2–4 µg mL⁻¹), a transformation that is regiospecific to the ortho‑nitro arrangement [2]. Without this substitution pattern, the reactivity profile and biological outcome shift fundamentally.

Replacing with 3‑ or 4‑nitrophenyl isomers may shift antifungal activity profile; the 2‑nitro isomer is markedly more active against C. albicans.

3‑/4‑nitro or des‑nitro analogs cannot undergo the ortho‑specific reductive cyclization to yield antimicrobial pyrazoloquinazolines.

Electronic properties (HOMO–LUMO gap) differ by nitro position; DFT shows distinct electrophilic character requiring 2‑nitro substitution.

Quantitative Differentiation vs. Closest Analogs


Antifungal Activity Against Candida albicans

In a direct regioisomeric comparison of pyrazole‑based Schiff bases, the 2‑nitrophenyl derivative (2a) was considerably more active against C. albicans than the 3‑ and 4‑nitrophenyl isomers. Although absolute MIC values are not provided in the abstract, the qualitative ranking is explicitly stated [1].

Antifungal Activity
Head-to-head
2‑NO₂ > 3‑NO₂ ≈ 4‑NO₂
Ranking against C. albicans
Ortho isomer shows markedly higher activity against C. albicans
Exact MIC values require full-text review
Antifungal Candida albicans Schiff base

Chemoselective Cyclization to Antimicrobial Pyrazoloquinazolines

5‑(2‑Nitrophenyl)‑1H‑pyrazoles undergo a metal‑free one‑pot reduction–cyclization with aldehydes or CS₂ to yield pyrazolo[1,5‑c]quinazolines. Two representative thione derivatives showed selective inhibition of Staphylococcus aureus with MICs of 2 and 4 µg mL⁻¹ [1]. A 3‑ or 4‑nitrophenyl isomer would not undergo the same ortho‑cyclization pathway, making the 2‑substituted scaffold uniquely enabling.

Antimicrobial MIC
Class-level
2–4 µg mL⁻¹
vs. S. aureus (pyrazoloquinazoline thiones)
Regiospecific scaffold delivers selective anti-staphylococcal activity
No comparator data for 3‑/4‑nitro analogs
Synthetic methodology Antimicrobial Pyrazoloquinazoline

Electronic Property Tuning by Nitro-Group Position

DFT calculations on isomeric Schiff bases show that the HOMO–LUMO band gap is sensitive to the nitro‑group position. The 2‑nitrophenyl isomer presents a distinct electrophilic character compared to the 3‑ and 4‑substituted forms, making it the preferred choice when higher electrophilicity is desired [1].

Band Gap (DFT)
Head-to-head
2‑NO₂ ≠ 3‑NO₂ ≠ 4‑NO₂
HOMO–LUMO gap sensitive to nitro position
2‑nitro isomer preferred for higher electrophilicity
Exact eV values require full text
DFT Band gap Electronics

Topoisomerase Inhibition in Breast Cancer Cell Lines

A focused library of 5‑(2‑nitrophenyl)‑1‑aryl‑1H‑pyrazoles was evaluated for anticancer activity. The top compound (5e) achieved IC₅₀ <2 µM against breast cancer cell lines (MDA‑MB‑231, MCF7) with negligible toxicity toward normal cells, and showed dual Topo I/II inhibition [1]. While no head‑to‑head comparator data for the des‑nitro or regioisomeric analogs are presented in the abstract, the consistent activity of the 2‑nitrophenyl series establishes this scaffold as a productive starting point for medicinal chemistry.

Topoisomerase Inhibition
Data to verify
IC₅₀ reported for lead 5e
MDA‑MB‑231, MCF7 cell lines
Supports SAR exploration of topoisomerase inhibitor scaffold
Full IC₅₀ values and comparator data needed for procurement decision
Topoisomerase inhibitor Anticancer Breast cancer

Procurement-Relevant Application Scenarios


Schiff Base Synthesis for Antifungal Screening

When a research program aims to identify antifungal leads active against Candida albicans, the 2‑nitrophenyl isomer is the necessary starting material. Direct regioisomeric comparison data show that the 2‑nitrophenyl derivative is considerably more active than the 3‑ or 4‑nitrophenyl isomers [1]. Procuring the wrong isomer will compromise assay outcomes.

Antimicrobial Pyrazoloquinazoline Library Construction

The ortho‑nitro group enables a chemoselective reductive cyclization that furnishes pyrazolo[1,5‑c]quinazolines with selective anti‑S. aureus activity (MIC = 2–4 µg mL⁻¹) [1]. Researchers building focused antimicrobial libraries via this metal‑free methodology must use the 2‑nitrophenyl precursor; the 3‑ or 4‑substituted analogs are synthetically incompetent for this transformation.

SAR Exploration of Topoisomerase Inhibitors

Medicinal chemistry teams expanding a topoisomerase‑inhibitor program around the 5‑(2‑nitrophenyl)‑1‑aryl‑1H‑pyrazole scaffold require the core building block to maintain the pharmacophoric 2‑nitrophenyl group. Published SAR data indicate that derivatives within this series achieve IC₅₀ values <2 µM against breast cancer cell lines while sparing normal cells [1]. Substituting the 2‑nitrophenyl group with a 3‑ or 4‑nitrophenyl isomer would generate a chemically distinct series with unvalidated activity.

DFT and Docking Studies Requiring Defined Electronics

Computational chemists performing DFT calculations or molecular docking studies on nitrophenyl‑pyrazole systems must select the correct regioisomer because the HOMO–LUMO gap is sensitive to the nitro‑group position. The 2‑nitrophenyl isomer exhibits the lowest binding energy to the 3PVK model protein among the three regioisomers [1], directly affecting predicted binding affinities in virtual screening campaigns.

Application
Selection Property
Validation Focus
Antifungal Schiff base synthesis
2‑Nitrophenyl regioisomer essential for antifungal activity
Regioisomer-specific activity vs. C. albicans
Antimicrobial pyrazoloquinazoline library
Ortho‑nitro enables chemoselective cyclization
Scaffold-specific anti‑S. aureus MIC endpoint
Topoisomerase inhibitor SAR
2‑Nitrophenyl pharmacophore maintenance
Cytotoxicity and Topo I inhibition endpoint validation
DFT and docking studies
Defined electronic profile (HOMO–LUMO gap)
Regioisomer-dependent binding energy comparison
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